

Application Notes and Protocols: In Vivo Target Engagement of Mevidalen

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Compound of Interest

Compound Name: Mevidalen

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Introduction

Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2][3][4][5][6][7][8] As a PAM, **Mevidalen** enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, thereby amplifying dopaminergic signaling.[3][8] This mechanism of action has positioned **Mevidalen** as a potential therapeutic for neurological and psychiatric disorders characterized by dysregulated dopamine function, including Lewy body dementia and Parkinson's disease.[1][5]

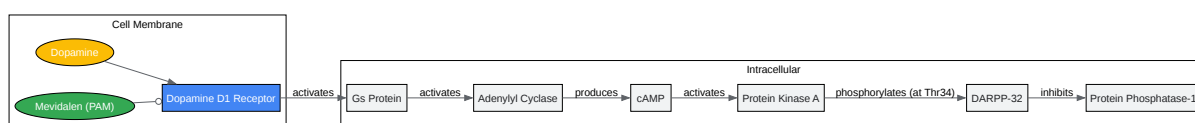
Measuring target engagement in vivo is a critical step in the clinical development of drugs like **Mevidalen**. It provides direct evidence that the drug reaches its intended target in the central nervous system (CNS) and exerts a biological effect. This information is crucial for dose selection, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and establishing a therapeutic window.

These application notes provide a detailed overview of the primary techniques for assessing the in vivo target engagement of **Mevidalen**, focusing on direct receptor occupancy and downstream pharmacodynamic biomarkers.

Direct Target Engagement: Positron Emission Tomography (PET) for D1 Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[9] For D1 receptor PAMs like **Mevidalen**, PET studies are essential to demonstrate target engagement and inform dose selection for clinical trials.[9]

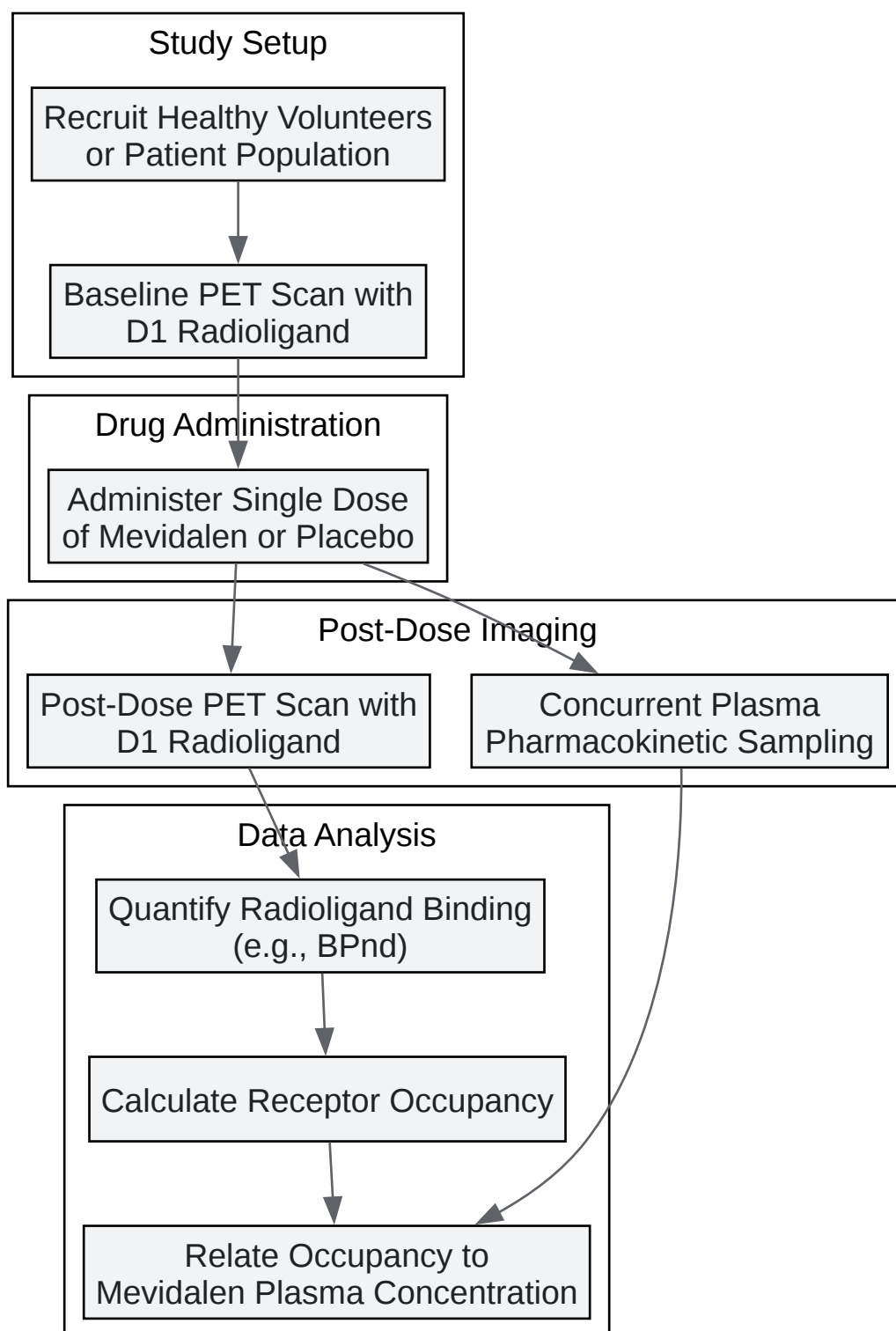
Signaling Pathway of Dopamine D1 Receptor



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Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for PET Receptor Occupancy



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Caption: Workflow for a D1 Receptor PET Occupancy Study.

Protocol: D1 Receptor Occupancy Measurement using PET

1. Objective: To quantify the occupancy of dopamine D1 receptors in the human brain following a single oral dose of **Mevidalen**.

2. Radioligand Selection:

- [11C]NNC 112 or [11C]SCH 23390 are commonly used antagonist radioligands for the D1 receptor.[9]
- The choice of radioligand will depend on its kinetic properties and availability.

3. Study Design:

- A double-blind, placebo-controlled, crossover design is recommended.
- Each subject undergoes a baseline PET scan and a post-dose PET scan.

4. Procedure:

- Baseline Scan:
 - A baseline dynamic PET scan is acquired for 90-120 minutes following the intravenous injection of the D1 radioligand.
 - Arterial blood sampling may be required for kinetic modeling, depending on the chosen analysis method.
- Drug Administration:
 - A single oral dose of **Mevidalen** or placebo is administered.
- Post-Dose Scan:
 - A second dynamic PET scan is performed at a time point corresponding to the peak plasma concentration of **Mevidalen**.

- Pharmacokinetic Sampling:
 - Venous blood samples are collected at regular intervals to determine the plasma concentration of **Mevidalen**.

5. Data Analysis:

- PET data are used to calculate the binding potential (BPnd) of the radioligand in D1 receptor-rich regions (e.g., striatum, prefrontal cortex).
- Receptor occupancy (Occ) is calculated using the following formula:
 - $\text{Occ (\%)} = [(\text{BPnd_baseline} - \text{BPnd_postdose}) / \text{BPnd_baseline}] \times 100$
- The relationship between receptor occupancy and **Mevidalen** plasma concentration is determined using pharmacokinetic-pharmacodynamic (PK/PD) modeling.[\[10\]](#)

Quantitative Data Presentation

Drug (D1 Antagonist)	Dose (oral)	Radioligand	Brain Region	Receptor Occupancy (%)	Reference
NNC 756	80 mg	[11C]SCH 23390	Putamen	47-75% at 1.5h	[10]
NNC 756	80 mg	[11C]SCH 23390	Putamen	24-46% at 7.5h	[10]
SCH-23390	0.2 mg/kg (IV, NHP)	[18F]MNI-800	Striatum	~60%	[11]
SCH-23390	0.5 mg/kg (IV, NHP)	[18F]MNI-800	Striatum	~85%	[11]

(Note: Data for other D1 receptor modulators are provided as examples of expected outcomes.)

Pharmacodynamic Biomarkers: Assessing Downstream Signaling

In addition to direct receptor occupancy, measuring the modulation of downstream signaling pathways provides evidence of the functional consequences of target engagement. For the D1 receptor, a key downstream signaling molecule is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[\[12\]](#)

Protocol: Measurement of DARPP-32 Phosphorylation in Preclinical Models

1. Objective: To measure the effect of **Mevidalen** on the phosphorylation of DARPP-32 at the Threonine-34 (Thr34) site in the striatum of a preclinical model (e.g., rat or mouse).

2. Experimental Design:

- Animals are treated with **Mevidalen**, a D1 agonist (positive control), or vehicle.
- To enhance the dopaminergic tone, a dopamine-releasing agent (e.g., amphetamine) can be co-administered.

3. Procedure:

- Dosing: Administer **Mevidalen** or control compounds via the appropriate route (e.g., oral gavage).
- Tissue Collection: At the time of expected peak effect, animals are euthanized, and brain tissue (specifically the striatum) is rapidly dissected and frozen to preserve the phosphorylation state of proteins.
- Tissue Homogenization: The striatal tissue is homogenized in a buffer containing phosphatase and protease inhibitors.
- Western Blotting:
 - Protein concentrations of the homogenates are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for phospho-Thr34-DARPP-32 and total DARPP-32.
 - A secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) is used for visualization.
- Quantification: The band intensities for phospho-DARPP-32 and total DARPP-32 are quantified, and the ratio of phosphorylated to total protein is calculated.

Quantitative Data Presentation

Treatment	Model	Brain Region	Change in Phospho-Thr34-DARPP-32	Reference
D1 Agonist (SKF 81297)	Mouse Striatal Slices	Striatum	+441.3% of control	[12]
D2 Antagonist (Eticlopride)	Mouse (in vivo)	Striatum	Dose-dependent increase	[13]

(Note: Data for D1 agonists and related compounds are provided as examples of expected outcomes.)

Central Nervous System Penetration: Cerebrospinal Fluid (CSF) Analysis

Confirmation that **Mevidalen** crosses the blood-brain barrier and reaches the CNS is a prerequisite for target engagement. This can be directly assessed by measuring drug concentrations in the cerebrospinal fluid (CSF).

Protocol: CSF Collection and Analysis in Clinical Studies

- Objective: To determine the concentration of **Mevidalen** in the CSF of human subjects following oral administration.
- Study Design:
 - A subset of participants in a Phase 1 clinical trial can be included in a CSF collection arm.

3. Procedure:

- Dosing: Subjects receive a single oral dose of **Mevidalen**.
- CSF Collection: CSF is collected via lumbar puncture at a specified time point post-dose, often corresponding to the time of peak plasma concentration.
- Plasma Sampling: Concurrent blood samples are collected to determine plasma **Mevidalen** concentrations.
- Bioanalysis: **Mevidalen** concentrations in plasma and CSF are quantified using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

- The CSF-to-plasma concentration ratio is calculated to assess the extent of CNS penetration.

Quantitative Data Presentation

Dose of Mevidalen	Time Post-Dose	Mean Plasma Concentration	Mean CSF Concentration	CSF/Plasma Ratio	Reference
25 mg	Tmax	Data not specified	Confirmed central penetration	Data not specified	[4]
75 mg	Tmax	Data not specified	Confirmed central penetration	Data not specified	[4]

(Note: Published studies confirm central penetration of Mevidalen via CSF measurement s, though specific concentration values were not detailed in the cited abstracts.)[4]
[8]

Conclusion

The in vivo target engagement of **Mevidalen** can be robustly assessed through a combination of direct and indirect methods. PET imaging provides a quantitative measure of D1 receptor occupancy, which is essential for dose-finding and establishing a direct link between drug exposure and target binding. Pharmacodynamic biomarker assays, such as the measurement of DARPP-32 phosphorylation, offer a functional readout of target modulation. Finally, CSF

analysis confirms that **Mevidalen** reaches the CNS. A comprehensive evaluation incorporating these techniques is critical for the successful clinical development of **Mevidalen** and other D1 receptor PAMs.

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